N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide
Description
The compound N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, an imidazole moiety, and a benzamide fragment substituted with 3,5-dimethoxy groups. The presence of fluorine and methoxy substituents may enhance metabolic stability and binding affinity, while the oxadiazole and imidazole rings contribute to π-π stacking and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4/c1-35-22-11-19(12-23(13-22)36-2)26(34)30-21-9-3-17(4-10-21)14-33-15-24(29-16-33)27-31-25(32-37-27)18-5-7-20(28)8-6-18/h3-13,15-16H,14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMQDFACFOEDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities including antibacterial, antifungal, and anticancer properties. The unique combination of functional groups in its structure enhances its interaction with biological targets.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 423.44 g/mol. The structure features a 1,2,4-oxadiazole ring and an imidazole moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It can interact with various receptors to modulate signaling pathways that affect cell proliferation and apoptosis.
- DNA Interference : Similar compounds have shown the ability to bind DNA or interfere with its replication processes, leading to cell death.
Antibacterial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Oxadiazole A | Staphylococcus aureus | 30 |
| Oxadiazole B | Escherichia coli | 25 |
| Oxadiazole C | Pseudomonas aeruginosa | 20 |
Antifungal Activity
The compound's antifungal potential has also been explored. In vitro tests demonstrated effectiveness against various fungal strains.
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole D | Candida albicans | 15 µg/mL |
| Oxadiazole E | Aspergillus niger | 20 µg/mL |
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of similar oxadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds induced apoptosis through the activation of caspase pathways.
- Antimicrobial Resistance : Research has highlighted that certain oxadiazoles can overcome resistance mechanisms in bacteria, making them promising candidates for treating resistant infections.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves multiple steps including:
- Formation of the oxadiazole ring via cyclization reactions.
- Coupling reactions to attach the imidazole moiety.
- Introduction of substituents through halogenation or other functional group modifications.
The SAR studies suggest that modifications on the phenyl rings and the oxadiazole core can significantly enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several classes of heterocyclic molecules, as highlighted in the literature:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Analysis :
- The 4-fluorophenyl group would display characteristic deshielded aromatic protons (δ ~7.2–7.8 ppm), comparable to difluorophenyl signals in triazole derivatives (δ ~7.0–7.5 ppm) .
- Imidazole protons are typically observed at δ ~7.5–8.5 ppm, overlapping with signals from benzodioxole-containing benzimidazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
